molecular formula C11H11NO3 B3056715 5-(3,4-Dimethoxyphenyl)oxazole CAS No. 73663-61-3

5-(3,4-Dimethoxyphenyl)oxazole

Cat. No. B3056715
CAS RN: 73663-61-3
M. Wt: 205.21 g/mol
InChI Key: YSKJRWLLGAEZDF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)oxazole is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of oxazoles, including 5-(3,4-Dimethoxyphenyl)oxazole, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . The ionic liquids can be reused as a solvent for multiple runs without significant loss of yields .


Molecular Structure Analysis

The molecular structure of 5-(3,4-Dimethoxyphenyl)oxazole consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The 3,4-dimethoxyphenyl group is attached to the 5th position of the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including 5-(3,4-Dimethoxyphenyl)oxazole, can undergo a variety of chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .


Physical And Chemical Properties Analysis

5-(3,4-Dimethoxyphenyl)oxazole is a solid substance at room temperature . It has a molecular weight of 205.21 . The compound is stable under normal conditions .

Safety and Hazards

The safety information for 5-(3,4-Dimethoxyphenyl)oxazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Future Directions

The future directions for 5-(3,4-Dimethoxyphenyl)oxazole and other oxazole derivatives could involve further exploration of their biological activities . Given their wide spectrum of biological activities, these compounds could be synthesized and screened for various potential applications in medicinal chemistry .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-13-9-4-3-8(5-10(9)14-2)11-6-12-7-15-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKJRWLLGAEZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533380
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)oxazole

CAS RN

73663-61-3
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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